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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing

Light Transmittance Aggregometry (LTA) to assess the pharmacodynamic effects of ticagrelor,

a reversible P2Y12 receptor antagonist. Ticagrelor plays a crucial role in the prevention of

atherothrombotic events in patients with acute coronary syndrome (ACS).[1] LTA is a widely

recognized gold-standard method for in vitro evaluation of platelet function, measuring the

increase in light transmission through a platelet-rich plasma (PRP) sample as platelets

aggregate in response to an agonist.

Mechanism of Action of Ticagrelor
Ticagrelor, along with its active metabolite, reversibly binds to the platelet P2Y12 receptor,

preventing adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[2]

Unlike thienopyridines such as clopidogrel, ticagrelor is not a prodrug and does not require

metabolic activation to exert its antiplatelet effect, leading to a faster onset of action.[2][3] Its

binding to the P2Y12 receptor is non-competitive with ADP, suggesting an allosteric mechanism

of inhibition.[4] This blockade of the P2Y12 receptor inhibits downstream signaling pathways,

ultimately preventing the conformational change and activation of the glycoprotein IIb/IIIa

receptor, which is essential for fibrinogen binding and platelet aggregation.
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The following tables summarize the quantitative data on the efficacy of ticagrelor in inhibiting

platelet aggregation as measured by LTA.

Table 1: Inhibition of Platelet Aggregation (IPA) with Different Doses of Ticagrelor

Ticagrelor Dose Median IPA (%) (Interquartile Range)

50 mg twice daily 75 (55–84)

100 mg twice daily 88 (82–95)

200 mg twice daily 95 (86–100)

400 mg daily 98 (88–100)

Data extracted from a study measuring IPA at 4 hours after dosing on day 14.

Table 2: Comparison of Platelet Aggregation Inhibition between Ticagrelor, Clopidogrel, and

Prasugrel

Drug Mean Platelet Inhibition (%)

Ticagrelor 89.9

Clopidogrel 67.4

Prasugrel 85.2

This observational study evaluated the percentage of platelet inhibition in patients who

underwent percutaneous coronary intervention (PCI).

Table 3: Residual Platelet Aggregation after Switching from Clopidogrel to Ticagrelor
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Time Point After First
Ticagrelor Dose

Residual Aggregation
(MEA, U)

Residual Aggregation
(LTA, %)

Baseline (on Clopidogrel) 34.4 ± 15.9 24 ± 14

2 hours 17.9 ± 6.5 9 ± 3.5

6 hours 14.8 ± 5.6 Not Reported

24 hours 18.1 ± 8.3 9 ± 3.5

72 hours 21.0 ± 7.4 Not Reported

Data are presented as mean ± standard deviation. MEA: Multiple Electrode Aggregometry. LTA:

Light Transmittance Aggregometry.

Experimental Protocols
Principle of Light Transmittance Aggregometry
LTA measures the change in optical density of platelet-rich plasma (PRP) as platelets

aggregate. In a resting state, platelets in PRP cause light to scatter, resulting in low light

transmittance. Upon the addition of an agonist (e.g., ADP), platelets aggregate, leading to an

increase in light transmission, which is recorded over time. The extent of aggregation is

quantified as the percentage of change in light transmission relative to a platelet-poor plasma

(PPP) blank (representing 100% aggregation).

Detailed Protocol for LTA with Ticagrelor
This protocol is a compilation of best practices and methodologies cited in the literature.

1. Materials and Reagents:

Anticoagulant: 3.2% or 3.8% buffered sodium citrate.

Agonist: Adenosine diphosphate (ADP) solution (e.g., 20 µM final concentration). Prepare

fresh or store as single-use aliquots at -20°C or lower.

Control: Vehicle control for ticagrelor (if applicable).
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Equipment:

Light Transmittance Aggregometer.

Calibrated pipettes.

Plastic or siliconized glass blood collection tubes.

Centrifuge capable of low and high speeds.

Aggregometer cuvettes with stir bars.

Water bath or heating block at 37°C.

2. Blood Sample Collection and Handling:

Draw whole blood by clean venipuncture, avoiding hemolysis and tissue fluid contamination.

Use a 19-21 gauge needle.

Discard the first few milliliters of blood.

Collect blood into tubes containing buffered sodium citrate (9 parts blood to 1 part

anticoagulant).

Gently invert the tubes 3-5 times to ensure proper mixing.

Process the blood within 2 hours of collection. Do not refrigerate or expose to extreme

temperatures.

3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room

temperature with the brake off. Carefully aspirate the supernatant (PRP) into a clean plastic

tube.

PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g)

for 15-20 minutes to pellet the remaining cellular components. Aspirate the supernatant
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(PPP).

The platelet count in the PRP does not typically need to be adjusted unless it is outside the

normal range.

4. LTA Procedure:

Turn on the aggregometer and allow it to warm up to 37°C.

Pipette the required volume of PPP into a cuvette and place it in the appropriate channel of

the aggregometer to set the 100% aggregation baseline.

Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in

another channel to set the 0% aggregation baseline.

Transfer the PRP cuvette to a pre-warming well at 37°C for at least 5 minutes.

If testing the in vitro effect of ticagrelor, add the desired concentration of the drug or its

vehicle to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.

Move the PRP cuvette to the recording well.

Add the ADP agonist to the PRP to achieve the desired final concentration (e.g., 20 µM).

Record the change in light transmittance for a set period, typically 5-10 minutes.

5. Data Analysis:

The maximum percentage of aggregation is determined from the aggregation curve.

For drug inhibition studies, the percentage of inhibition of platelet aggregation (IPA) can be

calculated as follows: IPA (%) = [ (Max. Aggregation of Control - Max. Aggregation of

Ticagrelor) / Max. Aggregation of Control ] x 100
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Caption: Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway.
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LTA Experimental Workflow
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Caption: Standardized Workflow for Light Transmittance Aggregometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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